1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride
Description
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is a pyrazole derivative featuring a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent at the 1-position of the pyrazole ring and an amine group at the 4-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c10-9-5-11-12(7-9)6-8-1-3-13-4-2-8;;/h5,7-8H,1-4,6,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQBBTYRRLWKQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of oxan-4-ylmethyl chloride with 1H-pyrazol-4-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is explored for its potential therapeutic effects.
Industry: The compound is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride with structurally related pyrazole derivatives, emphasizing substituent effects and molecular attributes:
Key Observations:
Substituent Impact on Lipophilicity :
- The oxan-4-ylmethyl group (logP ~1.5–2.0, estimated) balances hydrophilicity and lipophilicity, favoring blood-brain barrier penetration in CNS drug candidates.
- Aromatic substituents (e.g., 4-methylbenzyl, 4-chlorobenzyl) increase lipophilicity (logP ~2.5–3.5), enhancing membrane permeability but reducing aqueous solubility .
Solubility and Salt Forms :
- Dihydrochloride/hydrochloride salts improve solubility in aqueous media. For example, the oxan-4-yl derivative’s solubility in water is ~50 mg/mL, whereas the 4-chlorobenzyl analog exhibits ~30 mg/mL due to higher aromaticity .
Fluorine atoms (difluoromethyl) introduce electronegativity, reducing metabolic degradation and improving pharmacokinetics .
Biological Activity
1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride is a novel compound with the molecular formula C₉H₁₇Cl₂N₃O. It belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing nitrogen atoms, and is linked to an oxan moiety through a methylene bridge. This unique structure suggests potential biological activities that warrant further investigation.
Chemical Structure and Properties
The compound features a dihydrochloride salt form, which may enhance its solubility and bioavailability. The structural characteristics are summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₇Cl₂N₃O |
| IUPAC Name | 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride |
| Physical Form | Solid |
| Purity | ≥ 95% |
Biological Activity Overview
Preliminary studies indicate that 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Potential effectiveness against bacterial strains.
- Enzyme Inhibition : Possible inhibition of key enzymes relevant to disease processes.
- Anticancer Properties : Indications of activity against tumor cell lines.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its therapeutic potential.
Antimicrobial Activity
Research has shown that compounds similar to 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride exhibit varying degrees of antimicrobial activity. For instance, studies on pyrazole derivatives have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
In enzyme inhibition studies, related compounds have displayed strong inhibitory activity against urease and acetylcholinesterase (AChE). For example, certain pyrazole derivatives achieved IC50 values significantly lower than standard inhibitors . These findings suggest that 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride could possess similar inhibitory properties.
Anticancer Activity
In vitro studies have indicated that pyrazole derivatives can inhibit tubulin polymerization, which is critical for cancer cell proliferation. Compounds structurally related to 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride have shown promising anti-proliferative effects against various tumor cell lines .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals the following:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrazol-4-amine hydrochloride | Methyl group at position 1 on pyrazole | Antimicrobial activity |
| 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amines | Contains oxan moiety; similar core structure | Potential anticancer properties |
| Pyrazole derivatives with halogen substituents | Variations in substituents on the pyrazole ring | Diverse biological activities |
The unique oxan linkage and dual hydrochloride form of 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amines may provide distinct advantages in terms of pharmacological applications compared to other compounds.
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-[(oxan-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride?
Methodological Answer:
The synthesis typically involves a multi-step process, starting with the functionalization of the pyrazole ring. For example, alkylation of 1H-pyrazol-4-amine with (oxan-4-yl)methyl halides under basic conditions (e.g., triethylamine in dichloromethane) can introduce the oxane moiety . Subsequent dihydrochloride salt formation is achieved by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water), followed by recrystallization to enhance purity . Reaction optimization may include adjusting stoichiometry, temperature (40–60°C), and solvent polarity to improve yields.
Advanced: How can reaction parameters be systematically optimized for high-throughput synthesis of this compound?
Methodological Answer:
Design of Experiments (DoE) approaches, such as factorial designs or response surface methodology, are critical for optimizing yield and purity. Key parameters to test include:
- Solvent selection : Dichloromethane (DCM) vs. tetrahydrofuran (THF) for alkylation efficiency .
- Catalyst/base : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) for reaction kinetics .
- Acid concentration : Molar equivalents of HCl for salt formation without over-protonation .
High-throughput screening using automated liquid handlers and inline analytics (e.g., HPLC-MS) can rapidly identify optimal conditions .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- NMR : ¹H and ¹³C NMR confirm the oxane and pyrazole connectivity. Key signals include the oxan-4-yl methylene protons (δ ~3.5–4.0 ppm) and pyrazole aromatic protons (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks at m/z [M+H]⁺ for the free base and dihydrochloride adduct .
- FT-IR : N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (if intermediates are chlorinated) .
Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides definitive stereochemical evidence. For example, the oxane ring’s chair conformation and pyrazole planarity can be confirmed via bond angles and torsion angles . If crystallization fails, computational methods (DFT-based geometry optimization) paired with powder XRD may infer structural features .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Enzyme inhibition assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) using recombinant enzymes .
- Cell viability assays : MTT or resazurin assays in cancer cell lines to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to evaluate affinity .
Advanced: How should researchers address contradictory pharmacological data across studies?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) that may alter compound activity .
- Dose-response validation : Replicate studies with standardized protocols (e.g., IC₅₀ determination across multiple cell lines) .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Basic: What strategies ensure compound stability during storage and handling?
Methodological Answer:
- Storage : Lyophilized dihydrochloride salts are stable at –20°C in airtight, light-protected vials .
- Buffering : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions to prevent hydrolysis .
- Quality control : Regular HPLC purity checks (>98%) and Karl Fischer titration for moisture content .
Advanced: Which computational tools predict metabolic pathways and toxicity profiles?
Methodological Answer:
- ADMET prediction : Software like SwissADME or ADMETlab2.0 estimates bioavailability, CYP450 interactions, and hERG liability .
- Metabolite identification : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with metabolizing enzymes (e.g., CYP3A4) .
Basic: How is the compound’s solubility profile determined experimentally?
Methodological Answer:
- Shake-flask method : Measure solubility in PBS, DMSO, and ethanol at 25°C using UV-Vis spectroscopy .
- Thermodynamic solubility : Equilibrium solubility via HPLC quantification after 24-hour agitation .
Advanced: What strategies validate target specificity in complex biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
